molecular formula C16H22ClN3O5S B2686735 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride CAS No. 1215455-53-0

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride

Cat. No.: B2686735
CAS No.: 1215455-53-0
M. Wt: 403.88
InChI Key: NTNAWWJRFZPPKB-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride is a synthetic compound with diverse applications in scientific research. This compound, which features a complex molecular structure, has garnered significant interest due to its potential in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride typically involves multiple steps. Initial steps often include the preparation of intermediate compounds, followed by their transformation under specific reaction conditions. Common methods include condensation reactions, amide bond formation, and selective oxidation processes.

Industrial Production Methods

Industrial production of this compound requires scaling up laboratory methods while ensuring consistency, purity, and safety. Large-scale synthesis often leverages batch reactors or continuous flow systems, with precise control over temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride undergoes a variety of chemical reactions, including:

  • Oxidation: Undergoes oxidation to form more oxidized derivatives.

  • Reduction: Can be reduced to simpler compounds with specific reagents.

  • Substitution: Exhibits substitution reactions where functional groups are replaced.

Common Reagents and Conditions

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride are frequently used.

  • Substitution Reactions: Typically performed under acidic or basic conditions, depending on the desired outcome.

Major Products

The major products formed from these reactions often include derivatives that maintain the core structure of the original compound while exhibiting new functional groups that enhance or modify its properties.

Scientific Research Applications

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride finds extensive applications in scientific research:

  • Chemistry: Serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: Used in biochemical assays to explore enzyme interactions and protein functions.

  • Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific cellular pathways.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride involves:

  • Molecular Targets: Primarily targets enzymes and proteins that play crucial roles in cellular processes.

  • Pathways: Modulates specific pathways by inhibiting or activating key molecular components, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

When compared to similar compounds, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride stands out due to:

  • Unique Structural Features: Its distinct molecular architecture imparts unique chemical properties.

  • Enhanced Reactivity: Exhibits higher reactivity under specific conditions, making it versatile for various applications.

List of Similar Compounds

  • 2-(2-morpholinoethyl)-1,1-dioxido-3-oxobenzo[d]isothiazol

  • 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2-yl)-N-ethylpropanamide

  • 4-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-hydroxyethyl)butanamide

Overall, this compound's multifaceted nature and extensive range of applications make it a significant compound in both research and industrial domains.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S.ClH/c20-15(17-6-8-18-9-11-24-12-10-18)5-7-19-16(21)13-3-1-2-4-14(13)25(19,22)23;/h1-4H,5-12H2,(H,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNAWWJRFZPPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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